4-Bromomethyl-3-fluoropyridine
Overview
Description
4-Bromomethyl-3-fluoropyridine is a chemical compound with the molecular formula C6H5BrFN . It’s a useful research chemical compound used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .
Synthesis Analysis
The synthesis of 4-Bromomethyl-3-fluoropyridine involves several steps. The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis
The molecular structure of 4-Bromomethyl-3-fluoropyridine consists of a pyridine ring with a bromomethyl group at the 4-position and a fluorine atom at the 3-position . The molecular weight of this compound is 190.01300 .Chemical Reactions Analysis
4-Bromomethyl-3-fluoropyridine can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Scientific Research Applications
1. Deprotonation and Cross-Coupling Reactions
4-Bromomethyl-3-fluoropyridine plays a crucial role in the deprotonation of fluoro aromatics, leading to the formation of lithium arylmagnesates. These lithium arylmagnesates are pivotal in cross-coupling reactions, as demonstrated in the study by Awad et al. (2004), where 3-fluoropyridine was deprotonated to form lithium arylmagnesates that were trapped with electrophiles or involved in palladium-catalyzed cross-coupling reactions (Awad et al., 2004).
2. Synthesis of Substituted Fluoropyridines
The synthesis of substituted fluoropyridines is another application of 4-bromomethyl-3-fluoropyridine. Sutherland and Gallagher (2003) described a method for preparing 5-bromo-2-fluoro-3-pyridylboronic acid from 5-bromo-2-fluoropyridine, which was then used in Suzuki reactions to produce various substituted fluoropyridines. This process highlights the versatility of 4-bromomethyl-3-fluoropyridine in synthesizing complex organic compounds (Sutherland & Gallagher, 2003).
3. Vibrational Spectroscopy Studies
In vibrational spectroscopy, 4-bromomethyl-3-fluoropyridine contributes to the understanding of the spectral characteristics of monosubstituted pyridines. Green et al. (1963) conducted a study where they measured and fully assigned the frequencies in the infra-red and Raman spectra of various substituted pyridines, including 4-bromomethyl-3-fluoropyridine. This research aids in the deeper understanding of the molecular structure and behavior of such compounds (Green, Kynaston, & Paisley, 1963).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTARAIMDJZXDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-3-fluoropyridine |
Synthesis routes and methods
Procedure details
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